3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate
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Overview
Description
3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a cyclopropane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate typically involves the reaction of cyclopropanecarbonyl chloride with 1-methylpropyl dimethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with oxalic acid to form the oxalate salt. The reaction conditions generally require an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction leads to the formation of alcohols or amines.
Substitution: Substitution reactions yield a variety of products depending on the nucleophile used.
Scientific Research Applications
3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of membrane proteins and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of 3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This property is particularly useful in its application as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
3-((3-Cholamidopropyl)dimethylammonio)-1-propanesulfonate (CHAPS): A zwitterionic detergent used for solubilizing membrane proteins.
Dimethyl Octyl Aminoethyl Ammonium Bromide: An organic antibacterial agent synthesized via quaternary ammonium reaction.
Uniqueness
3-((Cyclopropanecarbonyloxy)-1-methylpropyl)dimethylammonium Oxalate is unique due to the presence of the cyclopropane ring, which imparts distinct chemical properties. This structural feature enhances its stability and reactivity compared to other quaternary ammonium compounds .
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-(dimethylamino)butyl cyclopropanecarboxylate |
InChI |
InChI=1S/C10H19NO2/c1-8(11(2)3)6-7-13-10(12)9-4-5-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
MWWPEWMPEURJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1CC1)N(C)C |
Origin of Product |
United States |
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